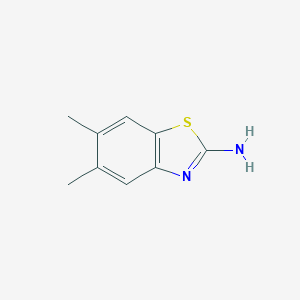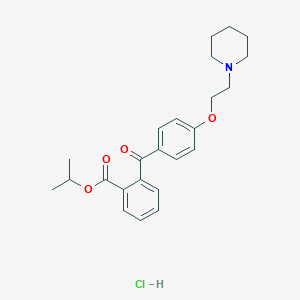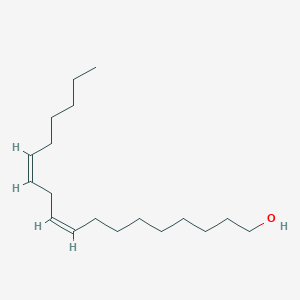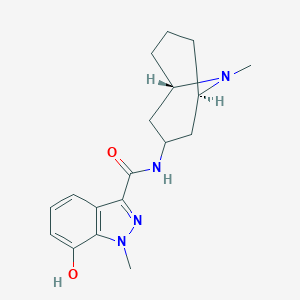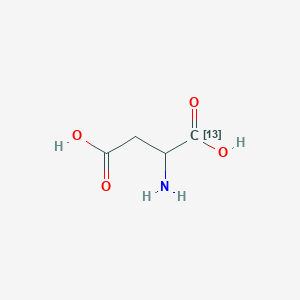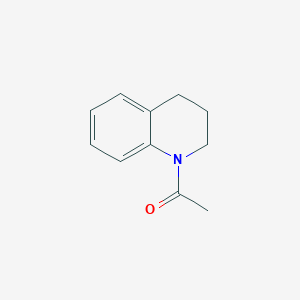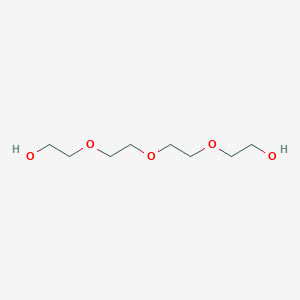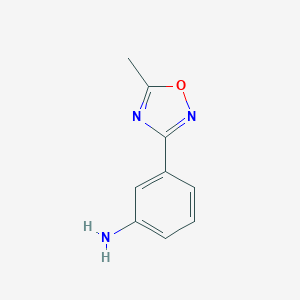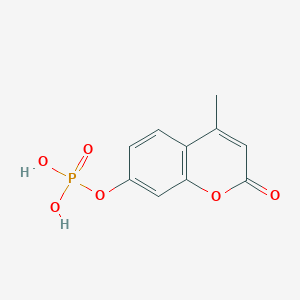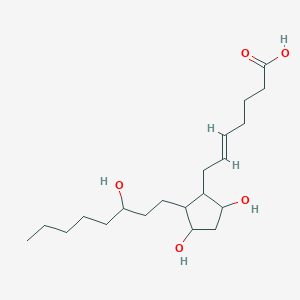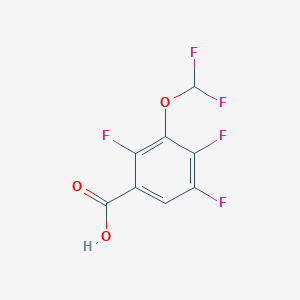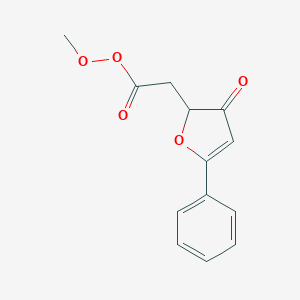![molecular formula C7H15ClS B160360 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane CAS No. 126823-30-1](/img/structure/B160360.png)
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane, also known as S-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the family of alkylating agents, which are commonly used in cancer treatment. S-2 has shown promising results in preclinical studies as an anticancer agent, making it a topic of interest in the field of oncology.
Wirkmechanismus
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane exerts its anticancer effects by alkylating DNA, which leads to DNA damage and ultimately cell death. This mechanism of action is similar to other alkylating agents used in cancer treatment, such as cisplatin and cyclophosphamide. However, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to be more selective in its cytotoxicity, meaning that it targets cancer cells more specifically than normal cells.
Biochemische Und Physiologische Effekte
In addition to its anticancer properties, 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This suggests that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane may have potential as a treatment for neurological disorders, such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in lab experiments is its potent anticancer activity. This allows researchers to study the effects of the compound on cancer cells in vitro and in vivo. However, one limitation is that 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane is a highly reactive compound that can cause DNA damage in normal cells as well as cancer cells. This can make it difficult to determine the specific effects of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane on cancer cells alone.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane. One area of interest is the development of combination therapies that include 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane and other anticancer agents. Another area of interest is the use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of drug-resistant cancers. Additionally, further research is needed to determine the potential use of 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane in the treatment of neurological disorders, such as Alzheimer's disease.
Synthesemethoden
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane can be synthesized through a multistep process that involves the reaction of 3-methyl-1-butene with thionyl chloride, followed by the reaction with sodium sulfide to form 1-(sulfanyl)-3-methylbutane. The final step involves the reaction of 1-(sulfanyl)-3-methylbutane with 2-chloroethyl chloride to form 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane.
Wissenschaftliche Forschungsanwendungen
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, colon, and prostate cancer. 1-[(2-Chloroethyl)sulfanyl]-3-methylbutane has also been found to be effective against drug-resistant cancer cells, making it a promising candidate for combination therapy with other anticancer agents.
Eigenschaften
CAS-Nummer |
126823-30-1 |
|---|---|
Produktname |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
Molekularformel |
C7H15ClS |
Molekulargewicht |
166.71 g/mol |
IUPAC-Name |
1-(2-chloroethylsulfanyl)-3-methylbutane |
InChI |
InChI=1S/C7H15ClS/c1-7(2)3-5-9-6-4-8/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
QVORVXJRTWLNDC-UHFFFAOYSA-N |
SMILES |
CC(C)CCSCCCl |
Kanonische SMILES |
CC(C)CCSCCCl |
Synonyme |
1-[(2-Chloroethyl)sulfanyl]-3-methylbutane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



